N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, an azetidine ring, and a pyrimidine ring . These types of structures are often found in pharmaceutical compounds and could potentially exhibit a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of various functional groups and rings would result in a complex spectrum.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the various functional groups present. For example, the azetidine ring could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple nitrogen atoms could potentially result in hydrogen bonding interactions .Scientific Research Applications
Synthesis and Chemical Reactivity
Research has explored the synthesis and chemical reactivity of heterocyclic compounds similar to N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine. For instance, novel enaminones and pyrazole-containing compounds have been synthesized as key intermediates for creating a variety of derivatives, including substituted pyridines, bipyrazoles, and [1,2,4]triazolo[4,3-a]pyrimidines. These compounds have been studied for their cytotoxic effects against cancer cell lines and antimicrobial activity, highlighting the potential for discovering new therapeutic agents (S. Riyadh, 2011).
Biological Activities
The search for anticancer agents has led to the development of [1,2,4]triazolo[1,5-a]pyrimidines that inhibit tubulin polymerization, offering a unique mechanism of action distinct from other cancer therapies. These compounds have shown the ability to overcome resistance in multidrug resistance transporter proteins, demonstrating significant tumor growth inhibition in xenograft models (N. Zhang et al., 2007).
Antimicrobial and Antifungal Properties
Some new thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity, offering insights into the potential development of new antimicrobial agents (M. Bhuiyan et al., 2006).
Herbicidal Activity
Research into heterocyclic compounds has also extended to the agricultural sector, with some compounds showing excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates the potential for developing new, more effective herbicides (M. Moran, 2003).
Mechanism of Action
Target of Action
The primary targets of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine Compounds with similar structures have been found to interact with a variety of enzymes and receptors .
Mode of Action
The specific mode of action of This compound It’s known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors .
Biochemical Pathways
The specific biochemical pathways affected by This compound Similar compounds have been found to show diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Pharmacokinetics
The ADME properties and their impact on the bioavailability of This compound In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The specific molecular and cellular effects of This compound Similar compounds have been found to show diverse pharmacological activities, indicating that they may have multiple molecular and cellular effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the efficacy and stability of similar compounds can be influenced by various factors, including the specific biological environment in which they act .
Future Directions
Biochemical Analysis
Biochemical Properties
The compound, N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine, plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes and receptors . The hydrogen bond accepting and donating characteristics of this compound make it a precise pharmacophore with a bioactive profile
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells and cellular processes . These effects can include impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-6-ethyl-5-fluoro-N-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN8/c1-3-13-16(19)18(21-10-20-13)25(2)12-8-26(9-12)15-7-6-14-22-23-17(11-4-5-11)27(14)24-15/h6-7,10-12H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCBIGPVHTQRSHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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